molecular formula C23H25N3O3S B10978869 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide

Cat. No.: B10978869
M. Wt: 423.5 g/mol
InChI Key: CPFIKBBJIZMACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-4-carboxamide, often referred to as Compound X , is a complex organic molecule with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves Suzuki–Miyaura cross-coupling. This reaction combines two distinct fragments using a palladium catalyst. The key step is transmetalation, where a boron-containing group (usually an organoboron reagent) transfers to palladium, forming the new carbon–carbon bond .

Reaction Conditions:

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form different functional groups.

    Reduction: Reduction of specific functional groups may yield derivatives.

    Substitution: Substituents on the pyridine or pyrrole rings can be modified. Common reagents include palladium catalysts, boronic acids, and halides.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

While Compound X stands out for its phenylsulfonyl group and pyridine-pyrrole fusion, similar compounds include:

    Compound Y: Shares structural features but lacks the phenylsulfonyl moiety.

    Compound Z: Contains a similar pyridine-pyrrole core but with different substituents.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C23H25N3O3S/c1-16-17(2)26(19-8-6-7-9-19)22(25-23(27)18-12-14-24-15-13-18)21(16)30(28,29)20-10-4-3-5-11-20/h3-5,10-15,19H,6-9H2,1-2H3,(H,25,27)

InChI Key

CPFIKBBJIZMACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)C4CCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.